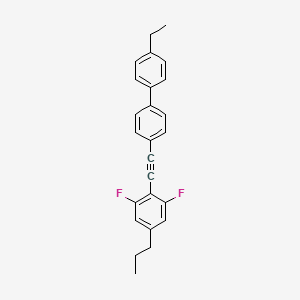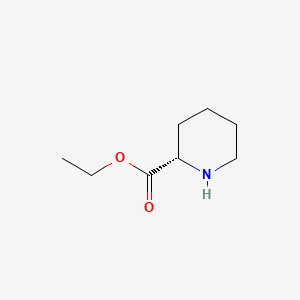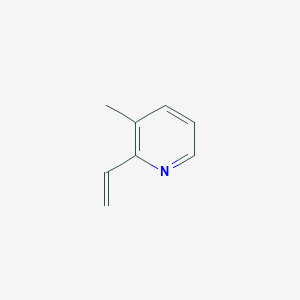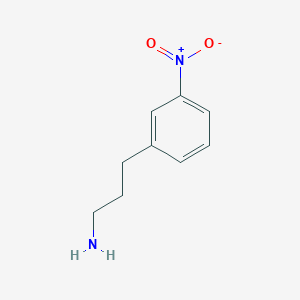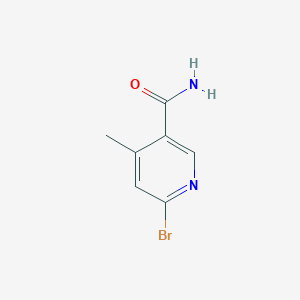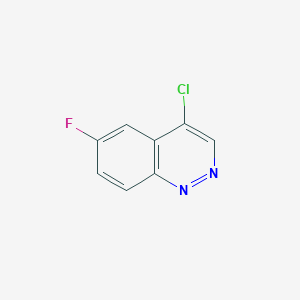
4-Chloro-6-fluorocinnoline
概要
説明
4-Chloro-6-fluorocinnoline is a heterocyclic organic compound with the molecular formula C8H4ClFN2 and a molecular weight of 182.58 g/mol. This compound has garnered interest in various fields of research and industry, including biomedical research, chemical synthesis, and materials science.
準備方法
The synthesis of 4-Chloro-6-fluorocinnoline typically involves multiple steps, starting from fluoroaniline as a precursor. The process includes a Michael addition reaction with acrylic acid to form an intermediate, followed by a condensation cyclization reaction to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
4-Chloro-6-fluorocinnoline undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogens and nucleophiles, leading to the formation of substituted derivatives.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, often using reagents like hydrogen peroxide or sodium borohydride.
Coupling Reactions: Suzuki–Miyaura coupling is a notable reaction involving this compound, where it reacts with boron reagents under palladium catalysis to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted cinnoline derivatives.
科学的研究の応用
4-Chloro-6-fluorocinnoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structural properties.
Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of antimicrobial and anticancer agents.
Industry: It is utilized in the production of advanced materials and as an intermediate in various chemical processes
作用機序
The mechanism of action of 4-Chloro-6-fluorocinnoline involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may disrupt bacterial cell wall synthesis or inhibit DNA synthesis by binding to enzymes like DNA gyrase and topoisomerase IV . These interactions lead to the stabilization of DNA strand breaks, ultimately causing cell death.
類似化合物との比較
4-Chloro-6-fluorocinnoline can be compared with other similar heterocyclic compounds, such as:
- 4-Chloroquinoline
- 6-Fluorocinnoline
- 4-Chloro-6-methylcinnoline
These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical reactivity and applications. The unique combination of chlorine and fluorine atoms in this compound imparts distinct properties that make it valuable for specific research and industrial applications.
特性
IUPAC Name |
4-chloro-6-fluorocinnoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2/c9-7-4-11-12-8-2-1-5(10)3-6(7)8/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOBRNBIAYZTNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


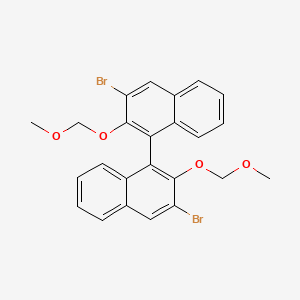
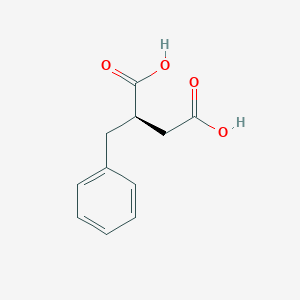
![7-Fluorobenzo[d]thiazole](/img/structure/B3177763.png)

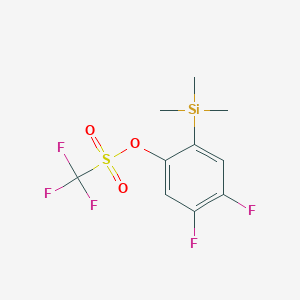
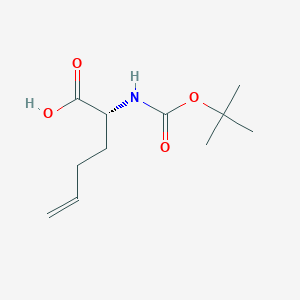

![(R)-3,3'-Bis([1,1'-biphenyl]-4-yl)-1,1'-binaphthalene]-2,2'-diol](/img/structure/B3177788.png)
